molecular formula C26H25NO2 B499274 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol

Cat. No.: B499274
M. Wt: 383.5g/mol
InChI Key: SSIYPAHHMJMQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and an amino-phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-(benzyloxy)naphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate. This intermediate is then reacted with phenylethanol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The phenylethanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the amino group would produce a secondary amine.

Scientific Research Applications

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {[2-(Benzyloxy)naphthalen-1-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a methylamine group instead of phenylethanol.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole moiety.

Uniqueness

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C26H25NO2

Molecular Weight

383.5g/mol

IUPAC Name

1-phenyl-2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethanol

InChI

InChI=1S/C26H25NO2/c28-25(22-12-5-2-6-13-22)18-27-17-24-23-14-8-7-11-21(23)15-16-26(24)29-19-20-9-3-1-4-10-20/h1-16,25,27-28H,17-19H2

InChI Key

SSIYPAHHMJMQFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O

Origin of Product

United States

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